molecular formula C16H8F3N3O2S B2449826 11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol CAS No. 896622-77-8

11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol

Cat. No.: B2449826
CAS No.: 896622-77-8
M. Wt: 363.31
InChI Key: SRTQIISYGUSLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a useful research compound. Its molecular formula is C16H8F3N3O2S and its molecular weight is 363.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-11-pyridin-4-yl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-5-9(7-1-3-20-4-2-7)21-15-12(8)13-14(25-15)10(23)6-11(24)22-13/h1-6H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQIISYGUSLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H12F3N3O2S
  • Molecular Weight: 363.34 g/mol

Anticancer Activity

Recent studies have explored the anticancer potential of similar trifluoromethyl-substituted compounds. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines due to their ability to interact with multiple molecular targets.

  • Mechanisms of Action:
    • Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating key proteins such as p53 and Bax .
    • The presence of the trifluoromethyl group appears to enhance the lipophilicity and bioavailability of these compounds, contributing to their efficacy in targeting cancer cells .
  • Case Studies:
    • In vitro studies demonstrated that derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
    • These studies suggest that the compound may similarly affect cellular pathways involved in cancer progression.

Antimicrobial Activity

Trifluoromethyl-pyridine derivatives have also been investigated for their antimicrobial properties.

  • Antibacterial and Antifungal Effects:
    • Research indicates that certain trifluoromethyl-pyridine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (μM)Mechanism
Compound AAnticancer0.25Caspase activation
Compound BAntimicrobial0.50Membrane disruption
11-(Pyridin-4-yl)-...Anticancer/AntimicrobialTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.